[4-(Trifluoromethyl)furan-2-yl]methanamine;hydrochloride
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Description
[4-(Trifluoromethyl)furan-2-yl]methanamine;hydrochloride is a useful research compound. Its molecular formula is C6H7ClF3NO and its molecular weight is 201.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
Furan derivatives, which include at17560, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, it’s plausible that AT17560 interacts with multiple targets within the body.
Mode of Action
Furan derivatives have been shown to interact with various targets in the body, leading to a range of biological effects . The specific interaction of AT17560 with its targets and the resulting changes are still under investigation.
Biochemical Pathways
Furan derivatives have been shown to interact with various biochemical pathways, leading to a range of biological effects
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a drug’s bioavailability
Result of Action
Furan derivatives have been shown to have a wide range of biological and pharmacological effects
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include the external world in which the organism is located or develops, as well as the organism’s internal world, which includes such factors as its hormones and metabolism . .
Properties
IUPAC Name |
[4-(trifluoromethyl)furan-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO.ClH/c7-6(8,9)4-1-5(2-10)11-3-4;/h1,3H,2,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQNYZZZXKYBLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.